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molecular formula C11H12Cl2N2O B8476301 4-(5,6-Dichloro-1H-1,3-benzodiazol-2-yl)butan-1-ol

4-(5,6-Dichloro-1H-1,3-benzodiazol-2-yl)butan-1-ol

Cat. No. B8476301
M. Wt: 259.13 g/mol
InChI Key: GOBSILUXVIWLOH-UHFFFAOYSA-N
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Patent
US09394310B2

Procedure details

4,5-Dichlorobenzene-1,2-diamine (5.018 g, 28.4 mmol) was dissolved in HCl solution (4 M solution) (25 ml) at r.t. and delta-valerolactone (5.3 ml, 56.7 mmol) was added slowly. The reaction was heated to 135° C. for 2 hrs then slowly cooled to r.t. The reaction was quenched by the addition of sat. NaHCO3 solution (200 ml) until the pH was 8. The mixture was extracted with EtOAc (3×100 ml) and the combined organic layers were dried over MgSO4, filtered and concentrated in vacuo to give the crude product as a brown solid which was triturated with ether (100 ml) to give the pure product as a purple solid (6.383 g, 87%): MS (ESI+) for C11H12Cl2N2O m/z 259.1 [M+H]+; LC purity 89% (ret. time, 1.23 min); 1H NMR (500 MHz, CDCl3) δ 7.56 (s, 2H), 3.55 (t, J=6.38 Hz, 2H), 2.86 (t, J=7.57 Hz, 2H), 1.84 (quin, J=7.68 Hz, 2H), 1.43-1.69 (m, 2H).
Quantity
5.018 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH2:10])[C:5]([NH2:9])=[CH:6][C:7]=1[Cl:8].[C:11]1(=O)[O:16][CH2:15][CH2:14][CH2:13][CH2:12]1>Cl>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]2[NH:9][C:11]([CH2:12][CH2:13][CH2:14][CH2:15][OH:16])=[N:10][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
5.018 g
Type
reactant
Smiles
ClC=1C=C(C(=CC1Cl)N)N
Name
Quantity
25 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
5.3 mL
Type
reactant
Smiles
C1(CCCCO1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then slowly cooled to r.t
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of sat. NaHCO3 solution (200 ml) until the pH was 8
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product as a brown solid which
CUSTOM
Type
CUSTOM
Details
was triturated with ether (100 ml)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(NC(=N2)CCCCO)C=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.383 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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